molecular formula C11H13BrO3 B8568407 1-(4-Bromophenyl)-3,3-dimethoxy propan-1-one

1-(4-Bromophenyl)-3,3-dimethoxy propan-1-one

Cat. No. B8568407
M. Wt: 273.12 g/mol
InChI Key: PHLDNLHCMYWQBU-UHFFFAOYSA-N
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Patent
US08883824B2

Procedure details

A tetrahydrofuran (206 mL) solution of 4-bromoacetophenone (61.4 g) and methyl formate (27.8 g) was added dropwise to a tetrahydrofuran (125 mL) suspension of sodium methoxide (25 g) under ice cooling, and the mixture was stirred at room temperature for 3 hours. The reaction mixture was added dropwise to a methanol sulfate solution (prepared by adding sulfuric acid (45.4 g) dropwise to methanol (150 mL) under ice cooling) at room temperature, and the mixture was stirred for 2 days. The reaction mixture was added dropwise at −5° C. to a 1 mol/L aqueous sodium hydroxide solution (925 mL), and then a 5 mol/L sulfuric acid aqueous solution was added thereto at the same temperature until the pH was 8. After ethyl acetate (500 mL) and water (500 mL) were added thereto, a 5 mol/L sulfuric acid aqueous solution was added at −5° C. until the pH was 8. The organic layer was separated and the water layer was extracted with ethyl acetate. Together with the organic layer, the water layer was sequentially washed with a 1 mol/L sodium chloride solution and a saturated sodium chloride solution, dried over magnesium sulfate, and concentrated under reduced pressure, thereby giving 80 g of a target compound as an oily product.
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
61.4 g
Type
reactant
Reaction Step Two
Quantity
27.8 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two
Quantity
206 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
45.4 g
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
925 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([Br:10])=[CH:6][CH:5]=1)=[O:3].[CH:11]([O:13][CH3:14])=[O:12].C[O-].[Na+].S(O[CH3:23])(O)(=O)=O.S(=O)(=O)(O)O.[OH-].[Na+]>O.C(OCC)(=O)C.CO.O1CCCC1>[Br:10][C:7]1[CH:8]=[CH:9][C:4]([C:2](=[O:3])[CH2:1][CH:11]([O:12][CH3:23])[O:13][CH3:14])=[CH:5][CH:6]=1 |f:2.3,6.7|

Inputs

Step One
Name
Quantity
500 mL
Type
solvent
Smiles
O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
61.4 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)Br
Name
Quantity
27.8 g
Type
reactant
Smiles
C(=O)OC
Name
sodium methoxide
Quantity
25 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
125 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
206 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)OC
Step Four
Name
Quantity
45.4 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
925 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the water layer was extracted with ethyl acetate
WASH
Type
WASH
Details
Together with the organic layer, the water layer was sequentially washed with a 1 mol/L sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium chloride solution, dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(CC(OC)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 80 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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